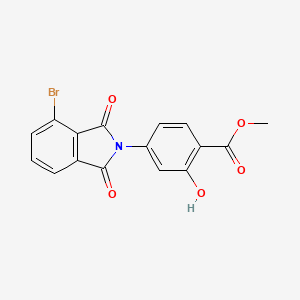![molecular formula C23H36N2O4 B4963159 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B4963159.png)
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing downstream signaling pathways that are necessary for the survival and proliferation of B-cells. BTK plays a critical role in the B-cell receptor signaling pathway, which is essential for the activation and differentiation of B-cells. Inhibition of BTK by 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide leads to decreased survival and proliferation of B-cells, ultimately resulting in tumor regression.
Biochemical and Physiological Effects
In addition to its effects on B-cells, 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has been shown to have activity against other cell types, including T-cells and macrophages. 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has also been shown to inhibit the production of inflammatory cytokines, suggesting potential utility in the treatment of autoimmune diseases. 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has several advantages as a tool compound for studying B-cell signaling pathways. Its potency and selectivity for BTK make it a useful tool for dissecting the role of BTK in B-cell biology. However, its limited solubility in aqueous solutions may limit its utility in certain experimental settings. In addition, 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide is a small molecule inhibitor and may not fully recapitulate the effects of genetic knockdown or knockout of BTK.
Orientations Futures
There are several potential future directions for the development of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide as a therapeutic agent. One possibility is the combination of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide with other agents that target complementary signaling pathways in B-cells. Another direction is the development of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide analogs with improved pharmacokinetic properties or potency. Finally, the clinical development of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide in B-cell malignancies is an important next step, with ongoing clinical trials evaluating its safety and efficacy in patients.
Méthodes De Synthèse
The synthesis of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide involves several steps, starting with the reaction of 4-bromo-3-methoxybenzoic acid with 1-cyclopentylpiperidine in the presence of a palladium catalyst to form the intermediate 4-(1-cyclopentyl-4-piperidinyl)oxy-3-methoxybenzoic acid. This intermediate is then reacted with 3-ethoxypropylamine to form the final product, 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide. The synthesis of 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that 4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide reduces tumor growth and prolongs survival.
Propriétés
IUPAC Name |
4-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-ethoxypropyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-3-28-16-6-13-24-23(26)18-9-10-21(22(17-18)27-2)29-20-11-14-25(15-12-20)19-7-4-5-8-19/h9-10,17,19-20H,3-8,11-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVRCXGCAWHGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[allyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4963089.png)
![4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4963096.png)

![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4963119.png)
![1-[5-(mesityloxy)pentyl]-1H-imidazole](/img/structure/B4963131.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4963137.png)
![1-acetyl-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4963144.png)
![3-{[(3-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963145.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4963150.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B4963157.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4963165.png)
![2-[(3-bromobenzyl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B4963171.png)